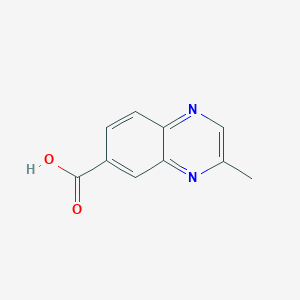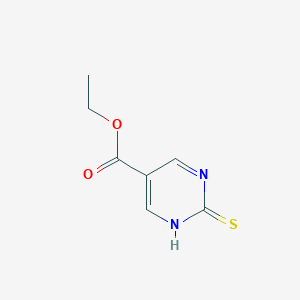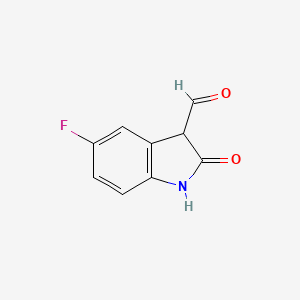
6-Vinylquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Vinylquinoline-4-carbonitrile is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a vinyl group at the 6-position and a carbonitrile group at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline-4-carbonitrile typically involves the reaction of aniline derivatives with aldehydes, followed by cyclization and functional group transformations. One common method includes:
Starting Materials: Aniline derivatives and aldehydes.
Reaction Conditions: Cyclization is often achieved using acidic or basic catalysts under reflux conditions.
Example Reaction: Aniline derivative reacts with an aldehyde to form an intermediate, which undergoes cyclization to yield the quinoline core. Subsequent functionalization introduces the vinyl and carbonitrile groups.
Industrial Production Methods: Industrial production of this compound may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Green Chemistry Approaches: Use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance yield and reduce environmental impact
化学反応の分析
Types of Reactions: 6-Vinylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonitrile group to amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, facilitated by reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonates, and other electrophiles.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinolines.
Substitution Products: Halogenated or sulfonated quinolines
科学的研究の応用
6-Vinylquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of antimalarial and anticancer agents.
作用機序
The mechanism of action of 6-Vinylquinoline-4-carbonitrile involves its interaction with various molecular targets:
類似化合物との比較
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Quinoline-4-carbonitrile: Lacks the vinyl group but shares similar chemical properties.
6-Vinylquinoline: Lacks the carbonitrile group but retains the vinyl functionality.
Uniqueness: Its dual functional groups allow for diverse chemical modifications and biological interactions .
特性
分子式 |
C12H8N2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
6-ethenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H8N2/c1-2-9-3-4-12-11(7-9)10(8-13)5-6-14-12/h2-7H,1H2 |
InChIキー |
ARMFRDFZCCDZJT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC2=C(C=CN=C2C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11909277.png)

![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)


![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)



![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)

